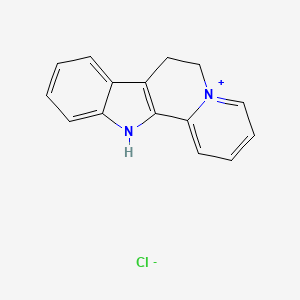

5,6-Dhfpr

Description

Structure

3D Structure of Parent

Properties

CAS No. |

3389-27-3 |

|---|---|

Molecular Formula |

C15H13ClN2 |

Molecular Weight |

256.73 g/mol |

IUPAC Name |

7,12-dihydro-6H-indolo[2,3-a]quinolizin-5-ium;chloride |

InChI |

InChI=1S/C15H12N2.ClH/c1-2-6-13-11(5-1)12-8-10-17-9-4-3-7-14(17)15(12)16-13;/h1-7,9H,8,10H2;1H |

InChI Key |

MTDAYOMCYHJJJF-UHFFFAOYSA-N |

SMILES |

C1C[N+]2=CC=CC=C2C3=C1C4=CC=CC=C4N3.[Cl-] |

Canonical SMILES |

C1C[N+]2=CC=CC=C2C3=C1C4=CC=CC=C4N3.[Cl-] |

Synonyms |

5,6-DHFPR 5,6-dihydro-flavopereirine 5,6-dihydroflavopereirine |

Origin of Product |

United States |

Structural Biology of Dihydrofolate Reductase

Overall Protein Architecture and Domain Organization

DHFR is a small, monomeric protein with a molecular weight of approximately 20 kDa in humans. bmrb.io Its intricate three-dimensional structure is fundamental to its function, characterized by a specific arrangement of secondary and tertiary structures that form distinct domains and a highly specialized active site.

The primary structure of DHFR, the linear sequence of its amino acids, shows significant conservation across different species, particularly in regions crucial for substrate binding and catalysis. While mammalian DHFRs are highly similar, they show about 30% sequence similarity to the E. coli enzyme. bmrb.io A key conserved feature is a Pro-Trp dipeptide located in the N-terminal half of the enzyme, where the tryptophan residue is directly involved in binding the substrate. ebi.ac.uk Analysis of DHFR sequences from various organisms has revealed conserved motifs that are essential for maintaining the structural integrity and function of the enzyme. These conserved regions underscore the evolutionary importance of DHFR's role in cellular processes.

The polypeptide chain of DHFR folds into a complex arrangement of secondary structural elements. The core of the protein is dominated by a central eight-stranded β-sheet, with seven of the strands running parallel and one antiparallel. virginia.eduwikipedia.org This β-sheet is flanked by four α-helices, creating a layered α/β structure. bmrb.iovirginia.edu These elements are connected by a series of loops that are critical for the enzyme's flexibility and catalytic activity. bmrb.io

| Secondary Structure | Quantity | Description |

| α-helices | 4 | Flank the central β-sheet. |

| β-sheets | 1 (8-stranded) | Forms the core of the protein. |

The adenosine-binding subdomain is the larger of the two and is responsible for binding the adenosine moiety of the NADPH cofactor. bmrb.io This subdomain is comprised of several β-strands (βB, βC, βD, and βE) and α-helices (C, E, and F). virginia.edu The stable architecture of this subdomain provides a rigid anchor for the cofactor, positioning it correctly for the hydride transfer reaction. biorxiv.org

The loop subdomain is more flexible and contains three prominent loops: the Met-20 loop (residues 9-24), the F-G loop (residues 117-131), and the G-H loop (residues 142-149). bmrb.iobiorxiv.orgnih.gov These loops are not only structurally important but are also dynamically involved in the catalytic cycle. researchgate.net The Met-20 loop, in particular, can adopt multiple conformations (open, closed, and occluded) that modulate substrate binding and product release. nih.govyoutube.com The interactions between the Met-20 loop and the F-G and G-H loops are critical for the conformational changes that occur during catalysis. nih.govnih.gov

| Loop Region | Residues (E. coli) | Function |

| Met-20 Loop | 9-24 | Modulates ligand binding and release through conformational changes. nih.govyoutube.com |

| F-G Loop | 117-131 | Interacts with the Met-20 and G-H loops to influence active site dynamics. nih.govnih.gov |

| G-H Loop | 142-149 | Participates in the network of interactions that control loop conformations. nih.govnih.gov |

Tertiary Structure and Defined Subdomains

Active Site Topology and Ligand Binding Pockets

The active site of DHFR is a deep cleft located at the interface of the adenosine-binding and loop subdomains. bmrb.io This pocket is where both the substrate (DHF) and the cofactor (NADPH) bind in close proximity to facilitate the chemical reaction. bmrb.ioyoutube.com The topology of the active site is shaped by residues from both subdomains, creating a specific environment for ligand recognition and catalysis.

The binding pocket for the folate substrate is largely hydrophobic, which accommodates the pteridine (B1203161) and p-aminobenzoyl glutamate moieties of DHF. virginia.edu Key residues within this pocket form specific hydrogen bonds and van der Waals interactions with the substrate, ensuring proper orientation for hydride transfer from NADPH. researchgate.net The nicotinamide (B372718) portion of NADPH binds in an adjacent pocket, positioned such that the C4 atom of the nicotinamide ring is close to the C6 of the pteridine ring of DHF, allowing for direct hydride transfer. proteopedia.org The flexibility of the active site loops, particularly the Met-20 loop, plays a crucial role in the catalytic cycle by controlling access to the binding pockets and facilitating the release of the product, THF. wikipedia.orgyoutube.com

Characterization of the Substrate (Dihydrofolate) and Cofactor (NADPH) Binding Sites

The binding of both the substrate, dihydrofolate, and the cofactor, NADPH, occurs within the active site cleft. youtube.com The larger adenosine-binding subdomain is responsible for anchoring the adenosine moiety of NADPH. bmrb.io The loop subdomain, which includes several flexible loops, plays a crucial role in binding the substrate and the nicotinamide portion of the cofactor. youtube.combmrb.io

The substrate and competitive inhibitors bind on one side of the beta-sheet. proteopedia.org The cofactor, NADPH, wraps around the sheet, with its nicotinamide ring positioned adjacent to the substrate for hydride transfer, while the adenine (B156593) moiety is situated on the opposite side of the sheet. proteopedia.org A conserved Pro-Trp dipeptide is located in the N-terminal half of the sequence, and the tryptophan residue has been shown to be directly involved in substrate binding. wikipedia.org

| Ligand | Binding Location | Key Interacting Enzyme Domains |

| Dihydrofolate (DHF) | Active site groove, on one side of the beta-sheet. | Loop subdomain, N-terminal region with Pro-Trp dipeptide. wikipedia.orgbmrb.ioproteopedia.org |

| NADPH | Wraps around the beta-sheet within the active site. | Adenosine-binding subdomain (for adenosine moiety) and Loop subdomain (for nicotinamide moiety). youtube.combmrb.ioproteopedia.org |

Key Active Site Residues and Their Structural Contributions

The catalytic function of DHFR is dependent on the precise positioning and interaction of several key amino acid residues within the active site. These residues contribute to the binding of substrates and the facilitation of the chemical reaction.

A critical residue is Aspartate 27 (in E. coli DHFR), which forms hydrogen bonds with the pteridine ring of dihydrofolate, helping to correctly orient the substrate for reduction. youtube.com The active site is surrounded by several flexible loops, including the Met20 loop (residues 9-24), the FG loop (residues 116-132), and the GH loop (residues 142-150), which are integral to the catalytic process. pnas.orgyoutube.com The Met20 loop, in particular, is essential for stabilizing the nicotinamide ring of NADPH to promote the hydride transfer to dihydrofolate. wikipedia.orgyoutube.com

| Residue/Loop | Organism (if specified) | Structural Contribution |

| Aspartate 27 | E. coli | Forms hydrogen bonds with the substrate, aiding in its binding and orientation. youtube.com |

| Met20 Loop | E. coli | Stabilizes the nicotinamide ring of NADPH, crucial for hydride transfer; undergoes significant conformational changes. wikipedia.orgyoutube.com |

| FG Loop | E. coli | Interacts with the Met20 loop to stabilize different enzyme conformations. pnas.org |

| GH Loop | E. coli | Interacts with the Met20 loop, particularly in the occluded state. pnas.org |

| Pro-Trp dipeptide | General | The tryptophan residue is involved in substrate binding. wikipedia.org |

Conformational Dynamics and Flexibility in DHFR Catalysis

Enzyme catalysis is not a static process, and DHFR is a classic model for studying the role of protein dynamics in enzymatic reactions. semanticscholar.orgnih.gov The enzyme cycles through multiple conformational states during its catalytic cycle, and these dynamic changes are intrinsically linked to its function. semanticscholar.orgnih.gov

Ligand-Induced Conformational Changes in DHFR

The binding and release of substrates and products induce significant conformational changes in DHFR. semanticscholar.orgnih.gov The enzyme exists in different conformational states depending on the bound ligand, progressing through at least five intermediates in its catalytic cycle. nih.govwikipedia.org

A key conformational transition is the movement of the active site loops, primarily the Met20 loop. nih.gov In the reactant-like states, such as the holoenzyme (DHFR•NADPH) and the Michaelis complex (DHFR•NADPH•DHF), the Met20 loop adopts a "closed" conformation, where it packs against the nicotinamide ring and seals the active site. pnas.orgnih.govpnas.org Following hydride transfer, in the product-bound states (e.g., E:THF:NADP+), the enzyme transitions to an "occluded" conformation. pnas.orgacs.org In this state, the Met20 loop moves to sterically block the nicotinamide binding site, which is thought to facilitate the release of the NADP+ cofactor. nih.govpnas.org

| Catalytic Step | Bound Ligands | Predominant Conformation |

| Holoenzyme | NADPH | Closed pnas.orgnih.gov |

| Michaelis Complex | DHF, NADPH | Closed pnas.orgnih.govacs.org |

| Ternary Product Complex | THF, NADP+ | Occluded pnas.orgwikipedia.org |

| Binary Product Complex | THF | Occluded pnas.orgwikipedia.org |

Role of Dynamic Loop Movements (e.g., Met20 Loop) in Catalytic Mechanism

The dynamic movements of the active site loops, especially the Met20 loop, are not merely incidental but play a direct role in the catalytic mechanism. pnas.orgsemanticscholar.org The transition between the closed and occluded conformations is a critical step that governs the rates of cofactor and product dissociation. nih.gov

In E. coli DHFR, the Met20 loop's large-scale conformational change to the occluded state is crucial for promoting cofactor release and preventing product inhibition. nih.gov This dynamic behavior allows the enzyme to function efficiently at the high cellular concentrations of NADP+. nih.gov The flexibility of the Met20 loop is also suggested to control water access to the active site, which may be important for the protonation step of the reaction. nih.gov The network of interactions between the Met20, FG, and GH loops is highly coupled, and mutations that destabilize the closed conformation can impair the hydride transfer step. pnas.org

Conformational Sampling and Its Relationship to the DHFR Reaction Coordinate

The catalytic cycle of DHFR can be viewed as a journey across a multi-dimensional energy landscape, where the enzyme samples various conformational substates. pnas.orgnih.gov These fluctuations allow the enzyme to efficiently move along the reaction coordinate, from substrate binding to product release. nih.govpnas.org The enzyme cycles through distinct intermediates, each characterized by a specific set of bound ligands and a corresponding ensemble of conformations. nih.govacs.org

The transition from the closed to the occluded state after the chemical step (hydride transfer) is a key event along this reaction coordinate. acs.orgacs.org This conformational change is directly linked to catalysis, switching the enzyme's state to promote the next step in the cycle: the release of the oxidized cofactor. acs.org Studies have shown that the kinetics of these conformational changes are dependent on the identity of the bound ligand, highlighting the intricate coupling between protein dynamics and the catalytic process. semanticscholar.orgnih.gov While some motions are directly coupled to the reaction, others may represent non-catalytic fluctuations, emphasizing the complexity of enzymatic dynamics. semanticscholar.orgnih.govnih.gov

Enzymatic Mechanism and Kinetics of Dihydrofolate Reductase

Catalytic Reaction Pathway and Chemical Steps

NADPH-Dependent Reduction of 7,8-Dihydrofolate to 5,6,7,8-Tetrahydrofolate

The core reaction catalyzed by DHFR is the reduction of the C6-C7 double bond of 7,8-dihydrofolate (DHF) to form 5,6,7,8-tetrahydrofolate (THF) researchgate.netebi.ac.uk. This process is dependent on the presence of the reduced form of nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH) as the hydride donor researchgate.netwikipedia.org. The reaction can be summarized as:

7,8-Dihydrofolate + NADPH + H+ → 5,6,7,8-Tetrahydrofolate + NADP+ wikipedia.orgebi.ac.uk

This conversion is a key step in the folate pathway, regenerating the active THF cofactors required for one-carbon transfer reactions pnas.orgwikipedia.orgnih.gov.

Stereospecific Hydride Transfer Mechanism in DHFR

The transfer of a hydride from NADPH to DHF catalyzed by DHFR is a stereospecific process ebi.ac.uknih.govacs.org. Specifically, the pro-R hydride from the C4' position of the nicotinamide ring of NADPH is transferred to the C6 position of the pterin (B48896) ring of 7,8-dihydrofolate ebi.ac.ukacs.orgacs.org. This stereospecificity ensures the correct configuration of the newly formed chiral center at C6 in the tetrahydrofolate product nih.gov. Studies using kinetic isotope effects have provided insights into the hydride transfer step nih.govacs.orgtunonlab.com.

Protonation Steps and Identification of Proton Donor Residues (e.g., Asp27 in E. coli DHFR)

Alongside the hydride transfer, the catalytic mechanism involves the protonation of the N5 atom of the dihydrofolate substrate pnas.orgebi.ac.ukacs.org. This protonation is crucial for facilitating the subsequent hydride attack on the C6 position pnas.orgacs.org. The identity of the proton donor has been a subject of extensive research. In Escherichia coli DHFR, the conserved acidic residue Asp27 has been identified as playing a critical role in substrate protonation wikipedia.orgacs.orgmontclair.edu.

While Asp27 is essential for catalysis and is thought to be involved in proton donation, its exact mechanism and whether it directly donates a proton to N5 or facilitates proton transfer from a water molecule has been debated pnas.orgwikipedia.orgacs.orgmontclair.edu. Asp27 is located relatively far from the N5 atom of DHF in the active site montclair.edukuleuven.be. Proposed mechanisms suggest that Asp27 may elevate the pKa of the N5 atom of DHF, making it more susceptible to protonation, possibly by a conserved water molecule that gains access to the active site through conformational fluctuations of the enzyme, such as the Met20 loop in E. coli DHFR pnas.orgwikipedia.orgacs.org. Mutation of Asp27 to Asn significantly reduces catalytic activity, highlighting its importance montclair.edunih.gov.

Kinetic Characterization of DHFR Activity

The kinetic properties of DHFR have been extensively studied to understand the rates of individual steps within the catalytic cycle and identify rate-determining steps researchgate.netnih.govnih.gov.

Steady-State Kinetics and Analysis of Rate-Determining Steps

However, the rate-determining step can vary depending on the source of the enzyme and environmental conditions, such as pH and temperature nih.govkuleuven.benih.gov. For instance, in Streptococcus pneumoniae DHFR, the hydride transfer step or a preceding step can be rate-limiting nih.gov. In Thermotoga maritima DHFR, hydride transfer can be partially rate-limiting at low temperatures but becomes faster at higher temperatures kuleuven.be. Steady-state kinetic parameters like kcat and Km are used to characterize enzyme efficiency nih.govoup.comnih.govpnas.org.

Pre-Steady-State Kinetic Investigations of DHFR

Pre-steady-state kinetics, often utilizing techniques like stopped-flow spectroscopy, allows for the direct observation and measurement of individual steps within the catalytic cycle, such as substrate and cofactor binding and the hydride transfer event, before the steady-state is reached researchgate.netnih.govkuleuven.benih.govacs.orgacs.org. These studies can reveal rapid conformational changes and chemical transformations that are not apparent in steady-state measurements researchgate.netpnas.orgpnas.org.

Pre-steady-state experiments have been used to determine the rate constants for hydride transfer and to investigate the role of protein dynamics in catalysis kuleuven.beacs.orgpnas.org. For example, stopped-flow fluorescence has been used to measure the rate of the hydride transfer step in DHFRs from different organisms kuleuven.bepnas.org. These investigations provide a more detailed understanding of the dynamic nature of DHFR catalysis researchgate.netresearchgate.netpnas.org.

Kinetic Isotope Effects (KIEs) and Evidence for Quantum Tunneling in DHFR

Studies utilizing Kinetic Isotope Effects (KIEs) have provided significant insights into the enzymatic mechanism of Dihydrofolate Reductase, particularly regarding the hydride transfer step from NADPH to dihydrofolate nih.govkcl.ac.uk. KIEs measure the change in reaction rate when an atom is replaced by one of its isotopes, and for DHFR, these studies often involve replacing hydrogen with deuterium (B1214612) or tritium (B154650) on the transferring hydride from NADPH nih.govrsc.org.

The temperature dependence of KIEs in DHFR catalysis has been a key indicator for the involvement of quantum mechanical tunneling nih.govkcl.ac.uk. In a classical reaction, the KIE should decrease with increasing temperature. However, studies on Escherichia coli DHFR at pH 7.0 have shown a temperature dependence of the primary KIE, decreasing from 3.0±0.2 at 5 °C to 2.2±0.2 at 40 °C, along with an inverse ratio of pre-exponential factors (AH/AD) of 0.108±0.04 nih.gov. These findings are consistent with theoretical models that include contributions from quantum mechanical tunneling coupled with protein motions nih.govrsc.org.

Quantum tunneling in DHFR refers to the phenomenon where the hydride ion from NADPH passes through the activation energy barrier rather than strictly going over it, a process facilitated by the enzyme's structure and dynamics nih.govkcl.ac.uk. The observed inverse AH/AD ratio and the temperature-dependent KIEs suggest that at physiological pH, DHFR actively modulates the tunneling distance, thereby influencing reaction rates nih.gov. This active modulation by protein dynamics has been described as rate-promoting vibrations, environmentally coupled tunneling, or vibrationally enhanced ground state tunneling nih.gov.

Studies on mutant forms of DHFR, such as G121V-DHFR, have further explored the coupling between protein motions and the chemical step involving dihydrofolate reduction. While the mutation affected catalytic efficiency, the chemical mechanism remained robust, suggesting that the reduced efficiency was mainly due to significantly reduced pre-exponential factors, indicating a requirement for greater molecular reorganization to reach the transition state nih.gov.

Conversely, at higher pH (e.g., pH 9.5), where hydride transfer can be rate-limiting, temperature-independent KIEs and a ratio of pre-exponential factors above the semi-classical limit have been observed, suggesting a more rigid active site configuration from which tunneling occurs nih.gov. This indicates that the mechanism by which hydrogen tunneling is coupled with the enzyme's environment is sensitive to pH nih.gov.

Research suggests that efficient enzymes like wild-type DHFR may reduce dynamic coupling to maximize catalytic efficiency, while mutations can alter the prearrangement of the system before tunneling, potentially requiring thermally activated gating fluctuations pnas.orgcardiff.ac.uk.

Substrate and Cofactor Specificity of Dihydrofolate Reductase

Dihydrofolate Reductase exhibits specificity for its substrate, dihydrofolate, and its cofactor, NADPH, which are essential for the catalytic cycle wikipedia.orgpnas.org. The enzyme catalyzes the reduction of dihydrofolate to tetrahydrofolate using NADPH as the electron donor wikipedia.orgpnas.org.

Binding Affinity and Specificity for Dihydrofolate

Dihydrofolate (DHF) is the natural substrate for DHFR wikipedia.orgebi.ac.uk. The enzyme shows high binding affinity and specificity for dihydrofolate, facilitating its precise positioning within the active site for the hydride transfer reaction pnas.orgmdpi.com. The binding of dihydrofolate to DHFR involves specific interactions with residues in the active site, ensuring the correct orientation of the pteridine (B1203161) ring for the reduction at the N5-C6-C7-N8 moiety ebi.ac.ukpnas.org.

Studies on soybean seedling DHFR, for instance, reported a Michaelis constant (Km) value for dihydrofolate of 17 µM nih.gov. This value reflects the affinity of the enzyme for dihydrofolate, with lower Km values generally indicating higher affinity. Different species of DHFR can exhibit variations in their Km values for dihydrofolate wikipedia.org.

The binding of dihydrofolate induces conformational changes in the enzyme, which are crucial for the catalytic cycle wikipedia.org. The Met20 loop, for example, plays a role in stabilizing the nicotinamide ring of NADPH and promoting hydride transfer to dihydrofolate wikipedia.org.

NADPH Binding and Its Role as an Electron Donor

NADPH (Nicotinamide Adenine Dinucleotide Phosphate - Reduced form) is the essential cofactor for DHFR, serving as the source of the hydride ion required for the reduction of dihydrofolate wikipedia.orgwikipedia.orgproteopedia.org. NADPH binds to a specific site on the enzyme, distinct from the dihydrofolate binding site, though the binding of one ligand can influence the binding of the other wikipedia.org.

NADPH provides a hydride ion from its nicotinamide ring to the C6 atom of the dihydrofolate pteridine ring ebi.ac.ukpnas.org. This hydride transfer is coupled with the protonation of the N5 atom of dihydrofolate, leading to the formation of tetrahydrofolate and the oxidation of NADPH to NADP+ ebi.ac.ukwikipedia.orgpnas.org.

The binding of NADPH to DHFR is also associated with conformational changes in the enzyme, which optimize the active site for catalysis wikipedia.org. The flexibility of loops near the active site, such as the Met20 loop, is important for stabilizing NADPH and facilitating the hydride transfer wikipedia.org.

The affinity of DHFR for NADPH can vary between species and even between different forms of the enzyme within the same species wikipedia.org. For example, soybean seedling DHFR has a reported Km for NADPH of 30 µM nih.gov.

NADPH is produced through various metabolic pathways, primarily the pentose (B10789219) phosphate pathway in animals and non-photosynthetic organisms, and ferredoxin–NADP+ reductase in photosynthetic organisms wikipedia.org. Its availability is crucial for maintaining the pool of tetrahydrofolate cofactors necessary for one-carbon metabolism wikipedia.org.

Folate as a Substrate and Its Implications for DHFR Studies

Folate (Folic acid) is a related compound to dihydrofolate and can also interact with DHFR wikipedia.orgwikipedia.org. While dihydrofolate (7,8-dihydrofolate) is the primary natural substrate, DHFR can also reduce folate (pteroylglutamic acid) to tetrahydrofolate, although typically less efficiently than dihydrofolate, particularly in bacterial enzymes proteopedia.orgacs.org. Mammalian DHFRs are generally more efficient at reducing folate compared to bacterial enzymes proteopedia.orgacs.org.

The interaction of folate with DHFR has implications for research and therapeutic development. Folate binds to the active site, often in a similar manner to dihydrofolate acs.org. Studying folate binding can provide insights into the enzyme's active site and substrate recognition nih.gov. However, the reduction of folate by DHFR requires two steps: first to dihydrofolate, and then to tetrahydrofolate acs.org. This can complicate kinetic analyses compared to the single-step reduction of dihydrofolate.

In some bacterial enzymes, folate can act as a competitive inhibitor rather than a substrate proteopedia.org. The affinity of DHFR for folate is generally lower than for dihydrofolate nih.gov. For instance, soybean seedling DHFR showed a relatively low affinity for folate with an I50 of 130 µM, while binding methotrexate (B535133) (a potent inhibitor) very tightly nih.gov.

Despite the differences in catalytic efficiency and binding affinity compared to dihydrofolate, studies involving folate have been valuable in understanding the structural and mechanistic aspects of DHFR pnas.orgacs.org. For example, structural studies of DHFR in complex with folate and NADP+ can mimic the Michaelis complex with dihydrofolate and NADPH, providing insights into protonation states and active site dynamics pnas.org. Engineering specificity for folate into DHFR from organisms like E. coli has also been explored to understand the determinants of substrate specificity nih.gov.

Molecular Basis of Dhfr Inhibition and Inhibitor Design Principles

Mechanisms of Dihydrofolate Reductase Inhibition

Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate metabolic pathway, catalyzing the reduction of 7,8-dihydrofolate (DHF) to 5,6,7,8-tetrahydrofolate (THF). THF and its derivatives are essential cofactors for the synthesis of purines, thymidylate, and certain amino acids, which are fundamental building blocks for DNA synthesis and cellular replication. nih.govmdpi.com The inhibition of DHFR disrupts these processes, leading to cell death, which makes it a significant target for therapeutic intervention in cancer and infectious diseases. mdpi.com Compounds based on the 5,6-dihydropyrrolo[2,3-d]pyrimidine scaffold have been extensively investigated as inhibitors of this enzyme.

Derivatives of pyrrolo[2,3-d]pyrimidine are classified as folate analogues, which act as competitive inhibitors of DHFR. wikipedia.org These molecules are structurally similar to the natural substrate, dihydrofolate, allowing them to bind to the active site of the enzyme. wikipedia.org By occupying the active site, these inhibitors prevent the binding of DHF, thereby blocking its conversion to THF and disrupting downstream biosynthetic pathways. mdpi.com The 2,4-diamino substitution pattern on the pyrimidine (B1678525) ring is a common feature in many DHFR inhibitors, playing a critical role in their binding and inhibitory activity. researchgate.net

While specific kinetic studies on 5,6-dihydropyrrolo[2,3-d]pyrimidine derivatives are not detailed in the provided context, DHFR inhibitors, particularly potent ones, often exhibit slow-binding and tight-binding characteristics. Slow-binding inhibition is a time-dependent process where the initial enzyme-inhibitor complex (EI) undergoes a conformational change to a more stable complex (E*I). This isomerization results in a tighter association between the enzyme and the inhibitor. Tight-binding inhibitors are those with very low dissociation constants (Ki), often in the nanomolar or even picomolar range, indicating a very high affinity for the enzyme. The determination of the kinetics for such inhibitors can be complex, especially when the inhibitor concentration is close to the enzyme concentration in the assay.

A key aspect in the design of antimicrobial DHFR inhibitors is achieving selectivity for the pathogen's enzyme over the host's (e.g., human) DHFR. This selectivity is crucial for minimizing toxicity to the host. wikipedia.org Derivatives of 2,4-diamino-5-methyl-6-substituted-pyrrolo[2,3-d]pyrimidines have been synthesized and evaluated as DHFR inhibitors against opportunistic pathogens like Toxoplasma gondii and Mycobacterium avium. nih.gov

Certain compounds have demonstrated significant potency and selectivity against DHFR from these pathogens compared to mammalian DHFR. nih.gov For instance, a compound with a 1-naphthyl substituent was found to be 16-fold more potent and equally selective against Toxoplasma gondii DHFR as the clinical drug trimethoprim (B1683648). nih.gov This selectivity arises from exploiting differences in the amino acid residues within the active sites of the different species' enzymes. nih.gov For example, the design of a 5-CH3 moiety on the pyrrolo[2,3-d]pyrimidine scaffold was intended to create favorable hydrophobic interactions with specific residues in pathogen DHFRs, such as Ile123 in P. carinii, Val151 in T. gondii, and Ile102 in M. avium, which differ from the residues in human DHFR. nih.gov

The following table presents the inhibitory concentrations (IC50) and selectivity ratios for some 6-substituted pyrrolo[2,3-d]pyrimidine derivatives against DHFR from different species.

| Compound | Target Organism | IC50 (µM) | Selectivity Ratio (Human/Target) |

| 11 | Toxoplasma gondii | Not Specified | 9.4 (compared to rat liver DHFR) |

| 22 | Toxoplasma gondii | 0.0063 | High |

| 17 | Toxoplasma gondii | 0.058 | >500 |

Data compiled from multiple studies. nih.govnih.gov Selectivity ratios are often calculated by dividing the IC50 for the human enzyme by the IC50 for the target pathogen's enzyme.

Structural Analysis of Inhibitor-DHFR Interactions

The binding affinity and selectivity of 5,6-dihydropyrrolo[2,3-d]pyrimidine derivatives are dictated by their specific interactions with the amino acid residues lining the active site of the DHFR enzyme. X-ray crystallography and molecular modeling studies have provided detailed insights into these interactions. nih.govmdpi.com

The 2,4-diamino group on the pyrrolo[2,3-d]pyrimidine core is a crucial feature for binding to the DHFR active site. This moiety typically forms hydrogen bonds with a conserved acidic residue, such as Asp27 in human DHFR. mdpi.com Molecular docking studies of various pyrimidine-based inhibitors have shown that interactions with amino acids like Glu30, Phe31, and Phe34 are critical for binding. mdpi.com In the case of some 2,4-disubstituted dihydropyrimidine-5-carbonitriles, a cyclic hydrogen-bonding motif is formed with the enzyme. csic.esresearchgate.net The precise positioning of the diaminopyrimidine ring can be influenced by differences in acidic residues between species, for example, Glu30 in human DHFR versus Asp in T. gondii DHFR, which contributes to inhibitor selectivity. researchgate.net

Conformational Adaptations of DHFR Upon Inhibitor Binding

Dihydrofolate reductase (DHFR) is a crucial enzyme that catalyzes the reduction of 7,8-dihydrofolate (DHF) to 5,6,7,8-tetrahydrofolate (THF). This process is vital for the de novo synthesis of purines, thymidylic acid, and certain amino acids, making DHFR a significant target for therapeutic intervention. The binding of ligands, including the natural substrate DHF and various inhibitors, induces significant conformational changes in the DHFR enzyme. These adaptations are fundamental to its catalytic function and the mechanism of inhibition.

Structural studies of DHFR have revealed a monomeric structure composed of an eight-stranded beta-sheet and four alpha-helices. bmrb.io The enzyme is divided into two primary subdomains: the adenosine-binding subdomain and the loop subdomain. The active site is a long groove situated between these two subdomains, and its size is regulated by their relative movements. bmrb.io The loop subdomain, which includes the Met-20, F-G, and G-H loops, plays a critical role in ligand binding and catalysis. bmrb.io

Upon binding of ligands such as DHF or inhibitors like methotrexate (B535133), DHFR undergoes substantial conformational changes. nih.gov These changes are not merely localized to the active site but involve larger-scale domain movements that are crucial for the catalytic cycle. For instance, the binding of the cofactor NADPH and the substrate DHF brings the two molecules into close proximity within the active site, facilitating hydride transfer. nih.govnih.gov

The binding of inhibitors can stabilize specific conformations of the enzyme. For example, the binding of the potent inhibitor methotrexate mimics the binding of the natural substrate DHF and competitively inhibits the enzyme. bmrb.ioacs.org Single-molecule force spectroscopy studies have demonstrated that ligand binding significantly increases the mechanical stability of DHFR. In the absence of ligands, the enzyme is relatively flexible, but upon binding to methotrexate, NADPH, or DHF, much higher forces are required to unfold it. nih.gov This ligand-induced stabilization is a key aspect of the inhibitory mechanism, as it can reduce the rate of enzyme degradation and prolong the inhibitory effect. nih.gov

Genetic and Regulatory Mechanisms of Dihydrofolate Reductase

DHFR Gene Organization and Transcriptional Regulation

The expression of the DHFR gene is primarily controlled at the level of transcription, influenced by the gene's intricate structure and a host of regulatory factors that respond to cellular signals, including cell cycle progression.

The human DHFR gene is a complex locus located on chromosome 5. wikipedia.org Molecular cloning and sequencing have revealed that the functional gene spans approximately 30 kilobases (kb). atlasgeneticsoncology.orgnih.gov Its coding sequence is fragmented into six exons, which are separated by five introns. atlasgeneticsoncology.orgnih.gov These introns vary significantly in size, ranging from 362 to 12,000 base pairs. nih.gov

The promoter region of the DHFR gene is characteristic of "housekeeping" genes, being rich in GC content and lacking a canonical TATA box. nih.gov Transcription initiates from two main promoter regions, leading to a major and a minor transcript. The major transcript accounts for approximately 99% of DHFR mRNA molecules, while the minor transcript, which has a 5'-untranslated region (UTR) extended by about 400 nucleotides, makes up the remaining 1%. atlasgeneticsoncology.orgbohrium.com This minor transcript's 5'-UTR corresponds to the DNA of the major promoter region itself. bohrium.com It is suggested that the minor transcript may play a role in regulating the transcriptional activity of the major promoter. atlasgeneticsoncology.org

Table 1: Structural Characteristics of the Human DHFR Gene

| Feature | Description |

| Chromosomal Location | Chromosome 5 (5q14.1) wikipedia.org |

| Gene Size | ~30 kb atlasgeneticsoncology.orgnih.gov |

| Number of Exons | 6 atlasgeneticsoncology.orgnih.gov |

| Number of Introns | 5 atlasgeneticsoncology.orgnih.gov |

| Promoter Type | GC-rich, non-TATA box nih.gov |

| Transcripts | Produces a major (~99%) and a minor (~1%) transcript atlasgeneticsoncology.org |

The transcription of the DHFR gene is governed by various cis-acting regulatory elements and the trans-acting transcription factors that bind to them. The promoter region contains binding sites for several key factors. Sp1 (Specificity protein 1) has been identified as playing a dominant role in the basal transcription of the DHFR gene. nih.gov

Furthermore, E2F transcription factors are central in mediating the regulated expression of DHFR. nih.gov E2F1, in particular, directly stimulates the transcription of the DHFR gene. reactome.org The presence of E2F binding sites flanking the transcription initiation site is crucial for the gene's response to various cellular stimuli. nih.gov The interplay between these transcription factors ensures that DHFR expression is finely tuned to the cell's metabolic needs. The minor transcript's 5'-UTR has been found to selectively sequester Sp3 and, to a lesser extent, Sp1, which prevents them from binding to the core promoter and thereby inhibits transcription. bohrium.com

DHFR expression is tightly linked to the cell cycle. The synthesis of DHFR protein and the levels of its corresponding mRNA begin to increase as cells transition from the G1 phase to the S phase. nih.govnih.gov This increase is primarily due to an elevated rate of gene transcription. nih.gov Studies using serum-stimulated cells have shown that the relative rate of DHFR heterogeneous nuclear RNA (hnRNA) synthesis increases three- to four-fold as cells enter the S phase, which is the period of active DNA synthesis. nih.gov This growth-responsive transcription is largely mediated by E2F transcription factors, which become active at the G1/S boundary and drive the expression of genes required for DNA replication, including DHFR. nih.gov The accumulation of E2F-4/DP-1 DNA binding complexes has been shown to correlate with the induction of DHFR gene expression during the G1 to S phase transition.

Post-Transcriptional and Translational Control of DHFR Levels

Beyond transcriptional control, the final cellular concentration of the DHFR enzyme is modulated by post-transcriptional mechanisms. These include the regulation of mRNA stability, the efficiency of translation, and a unique autoregulatory feedback loop.

The stability of messenger RNA (mRNA) and the efficiency with which it is translated are critical determinants of protein production. nih.gov While specific studies detailing the stability and translational efficiency of DHFR mRNA are complex, general principles of mRNA regulation apply. The 5' and 3' untranslated regions (UTRs) of mRNA molecules contain cis-regulatory sequences that are targeted by RNA-binding proteins and microRNAs to influence mRNA decay rates. nih.gov For instance, AU-rich elements are known to hinder mRNA stability. researchgate.net The process of translation itself can impact mRNA stability in a codon-dependent manner; codons that are translated more slowly can trigger mRNA decay. nih.govnih.gov The 5' UTR is a particularly strong determinant of translational efficiency. biorxiv.org The low translational efficiency of the minor DHFR transcript may be part of its function in regulating the major promoter's activity. atlasgeneticsoncology.org

A fascinating aspect of DHFR regulation is its ability to control its own synthesis through a post-transcriptional feedback mechanism. nih.gov The DHFR protein can function as an RNA-binding protein, specifically binding to its own mRNA. researchgate.netuniprot.org This interaction occurs within the coding sequence of the DHFR mRNA. researchgate.net By binding to its own message, the DHFR protein represses its translation, thus creating an autoregulatory loop. researchgate.net When DHFR levels are high, more protein is available to bind the mRNA, leading to reduced synthesis. Conversely, when DHFR levels are low, less protein is bound to the mRNA, allowing for more efficient translation to replenish the enzyme pool. This mechanism allows the cell to rapidly adjust DHFR levels in response to fluctuating metabolic demands for tetrahydrofolate. nih.gov

Genetic Variations and Their Functional Implications

Genetic variations in the DHFR gene, including polymorphisms in regulatory regions, mutations affecting the enzyme's structure, and changes in gene copy number, can lead to altered enzyme expression and activity. These variations have been linked to various health conditions and can modulate the efficacy of antifolate drugs like methotrexate (B535133), which target DHFR. mthfrgenehealth.comeurekaselect.comnih.gov

Polymorphisms within the regulatory regions of the DHFR gene, such as the promoter and 3' untranslated region (3'UTR), can impact the levels of DHFR mRNA and, consequently, the amount of protein produced. nih.gov These variations can affect transcription, mRNA stability, and post-transcriptional regulation.

One notable polymorphism is a 19-base pair insertion/deletion located in intron 1. nih.govmssm.edu Studies have shown a dose-dependent relationship between the deletion allele (-19-bp) and DHFR expression. nih.gov Individuals homozygous for the deletion (-/- genotype) have been observed to have significantly higher levels of DHFR mRNA compared to those with the insertion allele (+/+ genotype). nih.govmssm.edu This increased expression may be due to altered transcription factor binding or other regulatory mechanisms.

Polymorphisms in the promoter region can also influence DHFR expression. nih.gov For instance, specific single nucleotide polymorphisms (SNPs) located upstream of the transcription initiation site have been associated with changes in DHFR levels. nih.gov Furthermore, variations in the 3'UTR can affect mRNA stability and regulation by microRNAs, adding another layer of control over DHFR expression. nih.gov

| Polymorphism | Location | Functional Implication |

| 19-bp insertion/deletion | Intron 1 | The deletion allele is associated with significantly increased DHFR mRNA expression in a dose-dependent manner. nih.govmssm.edu |

| Promoter SNPs | Upstream of transcription start site | Certain alleles are associated with altered levels of DHFR expression and have been linked to clinical outcomes. nih.gov |

| 3'UTR variations | 3' Untranslated Region | Can affect mRNA stability and regulation by microRNAs, influencing the overall protein level. nih.gov |

Mutations within the coding sequence of the DHFR gene can directly alter the structure and function of the enzyme, or affect its expression levels. mthfrgenehealth.com Such mutations can lead to a rare genetic disorder known as dihydrofolate reductase deficiency, which is characterized by impaired folate metabolism. mthfrgenehealth.com This deficiency can result in serious health issues, including megaloblastic anemia and severe neurological problems. mthfrgenehealth.com

Specific missense mutations can reduce the catalytic efficiency of the DHFR enzyme, diminishing the cell's ability to produce the necessary tetrahydrofolate. pnas.org For example, research has identified key evolutionary divergence sites in the DHFR protein sequence that impact substrate binding and catalytic efficiency. pnas.org Introducing specific mutations can alter the conformational states of the enzyme's active site, which can negatively affect its function. pnas.org

In the context of cancer therapy, certain mutations in the DHFR gene can confer resistance to antifolate drugs like methotrexate. umn.edu A mutation changing leucine (B10760876) to tyrosine at position 22, for instance, has been shown to result in methotrexate resistance. umn.edu This occurs because the mutation can reduce the binding affinity of the drug to the enzyme, allowing the cell to continue DNA synthesis even in the presence of the inhibitor. In protozoan parasites like Toxoplasma gondii, exposure to antifolate drugs can lead to changes in DHFR activity and mRNA expression as a survival mechanism. nih.gov

| Mutation Type | Example | Functional Implication | Clinical Relevance |

| Missense Mutation | Various single amino acid substitutions | Can lead to reduced enzyme stability or catalytic activity. pnas.org | May cause dihydrofolate reductase deficiency, leading to megaloblastic anemia and neurological disorders. mthfrgenehealth.com |

| Drug Resistance Mutation | Leucine to Tyrosine at position 22 (L22Y) | Reduces the binding affinity of methotrexate to the DHFR enzyme. umn.edu | Confers resistance to methotrexate treatment in cancer cells. umn.edu |

| Expression-altering Mutation | Not specified | Can affect the overall level of DHFR protein produced. mthfrgenehealth.com | Linked to increased risk for certain cancers by altering folate metabolism. mthfrgenehealth.com |

Copy number variation (CNV) of the DHFR gene, specifically gene amplification, is a well-established mechanism of resistance to the antifolate drug methotrexate. nih.govaacrjournals.org Cancer cells can adapt to methotrexate treatment by increasing the number of DHFR gene copies, which leads to an overproduction of the DHFR enzyme. nih.gov This overproduction effectively titrates out the inhibitory effect of the drug, allowing the cells to maintain sufficient tetrahydrofolate levels for proliferation. nih.gov

The amplification of the DHFR gene can occur through various genomic rearrangements. aacrjournals.org In some cases, the amplified genes are found within the chromosomes as homogeneously staining regions (HSRs). aacrjournals.org In other instances, they exist as extrachromosomal DNA elements known as double minutes (DMs). aacrjournals.org The degree of amplification can be substantial, with some resistant cell lines showing up to an 80-fold increase in the DHFR gene copy number, which correlates with a parallel increase in DHFR mRNA and protein levels. aacrjournals.org

This genomic instability and amplification are not limited to the DHFR gene alone; surrounding chromosomal regions can also be co-amplified. aacrjournals.org The level of DHFR amplification is often directly related to the concentration of methotrexate the cells are exposed to, indicating a dynamic adaptation process. aacrjournals.org This mechanism of drug resistance has been observed in clinical settings, where leukemia cells from patients refractory to methotrexate have shown a significant increase in the DHFR gene copy number. nih.gov

| Type of Variation | Mechanism | Functional Impact | Clinical Significance |

| Gene Amplification | Increase in the number of DHFR gene copies. | Overproduction of DHFR mRNA and protein. aacrjournals.org | A primary mechanism of acquired resistance to methotrexate in cancer therapy. nih.govaacrjournals.org |

| Genomic Manifestation | Homogeneously Staining Regions (HSRs) or Double Minutes (DMs). | Leads to high levels of DHFR enzyme, overwhelming the inhibitory drug. aacrjournals.org | Associated with treatment failure and relapse in patients receiving methotrexate. nih.govnih.gov |

| Degree of Amplification | Can range from a few-fold to over 80-fold increase. | Directly correlates with the level of drug resistance. aacrjournals.org | Serves as a biomarker for predicting response to methotrexate. |

Evolutionary Trajectories and Adaptation of Dihydrofolate Reductase

Phylogenetic Analysis and Sequence Divergence of DHFR

The evolution of DHFR has been traced across billions of years, from bacteria to humans. Despite a common structural scaffold and conserved function, the enzyme exhibits considerable sequence divergence. nih.govnih.gov For instance, the primary amino acid sequence identity between Escherichia coli DHFR (ecDHFR) and human DHFR (hsDHFR) is only about 26%. nih.govnih.gov This divergence is the result of countless evolutionary selections that have shaped the enzyme's properties over time. nih.gov

Phylogenetic analysis of DHFR sequences from hundreds of species has been instrumental in identifying key evolutionary modifications. nih.govresearchgate.net A method for pinpointing these crucial changes involves the identification of "Phylogenetically Coherent Events" (PCEs). A PCE is defined as a change at a specific amino acid position where both the new "altered site" and the original "ancestral site" become fixed and conserved for a significant period of geological time. nih.gov

By analyzing 233 species, researchers have identified three prominent PCEs that distinguish hsDHFR from ecDHFR and have significant implications for enzyme function: nih.govresearchgate.net

The L28F mutation (ecDHFR to hsDHFR numbering): The transition from a leucine (B10760876) (L) at position 28 in E. coli to a phenylalanine (F) in humans occurred around the mid-Devonian period. pnas.org

The N23PP modification (ecDHFR numbering): This involves the insertion of a polyproline sequence (PWPP in human numbering) in the active site's M20 loop region. nih.govnih.gov This change appeared later, after the divergence of fish and amphibians (around 415–385 million years ago), and alters the conformational states of the loop. pnas.orgnih.gov

These PCEs were identified through comprehensive, structure-based sequence alignments, which provide a more accurate comparison than sequence-only alignments by superimposing experimentally determined crystal structures. nih.gov Such analyses confirm that active-site residues are significantly more conserved in terms of both sequence and structure than non-active site residues. nih.gov

The divergence of DHFR sequences across different kingdoms of life has led to significant functional differences. While the core catalytic function is preserved, properties such as substrate binding, catalytic efficiency, and susceptibility to inhibitors vary markedly between organisms like bacteria and humans. nih.govnih.gov

The human and E. coli enzymes, for example, exhibit distinct catalytic and binding properties despite their shared ancestry. nih.gov These differences are largely attributable to the key PCEs identified through phylogenetic analysis. nih.gov The M20 loop, a flexible loop that gates the active site, undergoes significant conformational changes during the catalytic cycle in ecDHFR. In contrast, this loop remains in a closed conformation in hsDHFR. nih.govnih.gov This difference in dynamics affects cofactor and substrate binding as well as product release. nih.gov

Remarkably, introducing the three major PCEs from human DHFR into the E. coli enzyme framework was sufficient to transform the bacterial enzyme's properties to more closely resemble its human counterpart. nih.govnih.gov This demonstrates that a few key evolutionary events, rather than an accumulation of numerous minor mutations, can be responsible for major functional divergence. researchgate.net

Evolutionary Pressures and Adaptive Mechanisms in DHFR

The evolution of DHFR has been shaped by selective pressures arising from both the external environment and the internal cellular context. The enzyme has adapted by optimizing its catalytic mechanism to suit the specific metabolic needs and conditions of the organism.

A primary evolutionary pressure for DHFR has been the differing intracellular concentrations of the cofactor NADPH and its oxidized product, NADP+. nih.gov In many prokaryotic cells, the concentration of NADP+ can be high, which could lead to product inhibition, as the release of NADP+ is often the rate-limiting step in the catalytic cycle. nih.govbiorxiv.org The enzyme's evolution appears to have been driven, in part, to overcome this inhibition and maintain efficiency. nih.gov

Furthermore, adaptation to different thermal environments has shaped DHFR's properties. Studies comparing DHFR from bacteria adapted to cold (psychrophile), moderate (mesophile), and hot (thermophile) temperatures show that protein flexibility has been fine-tuned to maintain a near-static, reaction-ready configuration under the organism's physiological conditions. tunonlab.com This suggests that dynamic coupling in DHFR catalysis has been minimized during evolution to optimize the reaction's free energy surface. tunonlab.com

DHFR has evolved a sophisticated balance between structural flexibility and rigidity to achieve high catalytic efficiency. acs.org The evolutionary trajectory suggests a synergistic interplay between the identified PCEs. The early insertion of the PEKN sequence is thought to have increased protein flexibility, which likely enabled subsequent mutations that rigidified certain regions without compromising the dynamics required for efficient catalysis. acs.orgnih.gov

Specifically, the later insertion of the polyproline sequence (PPLR in hsDHFR) restricts the motion of the M20 loop. nih.gov This rigidification helps modulate the binding and release of NADPH and NADP+, preventing product inhibition while maintaining the precise active site geometry required for efficient hydride transfer. acs.orgnih.gov This evolutionary balancing act ensures that the enzyme can achieve an optimal state for the chemical reaction while adapting to different cellular cofactor concentrations. nih.gov The result is an enzyme that has conserved the network of coupled residues necessary for catalysis throughout its evolutionary history. acs.org

The table below presents kinetic data for wild-type E. coli DHFR and variants engineered to include human-like PCEs, illustrating the functional impact of these evolutionary events.

| Enzyme Variant (ecDHFR) | k_hyd (s⁻¹) | k_cat (s⁻¹) |

| Wild-Type (WT) | 950 ± 50 | 16.0 ± 0.5 |

| N23PP/G51PEKN (Double Mutant) | 1,100 | 22.3 |

| N23PP/L28F/G51PEKN (Triple Mutant) | 5,200 ± 1,200 | Not Reported |

| Data sourced from scientific research on DHFR evolution. nih.gov |

Molecular Evolution of DHFR Resistance

The central role of DHFR in metabolism has made it a prime target for antimicrobial and anticancer drugs, such as trimethoprim (B1683648), pyrimethamine (B1678524), and methotrexate (B535133). pnas.orgnih.govwikipedia.org The widespread use of these inhibitors has exerted strong selective pressure, leading to the rapid evolution of drug resistance. nih.gov

The primary mechanism for high-level resistance is the acquisition of point mutations in the gene encoding DHFR (folA in E. coli). nih.govnih.gov These mutations typically occur in or near the active site, reducing the binding affinity of the inhibitor while attempting to maintain sufficient affinity for the natural substrate, DHF. nih.govbiorxiv.org Laboratory evolution experiments with E. coli under trimethoprim pressure have consistently identified mutations at a handful of key residues. nih.gov

The table below lists some of the most frequently observed resistance-conferring mutations in the coding region of E. coli DHFR.

| Mutated Residue | Common Amino Acid Replacements |

| Proline 21 (P21) | Leucine (L) |

| Alanine (B10760859) 26 (A26) | Threonine (T) |

| Aspartate 27 (D27) | Asparagine (N), Glycine (G) |

| Leucine 28 (L28) | Arginine (R) |

| Isoleucine 94 (I94) | Valine (V) |

| Data compiled from studies on the laboratory evolution of trimethoprim resistance. nih.gov |

In some organisms, such as the malaria parasite Plasmodium falciparum, resistance evolves through the sequential acquisition of mutations in the dhfr gene, with each additional mutation conferring a higher level of resistance. nih.govplos.org Other resistance mechanisms include the acquisition of plasmid-encoded, drug-resistant DHFR variants via horizontal gene transfer and the overexpression of the DHFR enzyme through gene amplification. biorxiv.orgpreprints.org Understanding these evolutionary escape routes is critical for designing new inhibitors that can circumvent resistance. nih.gov

Mutational Landscapes and Epistatic Interactions in Resistance Evolution

The evolution of resistance in dihydrofolate reductase (DHFR), a crucial enzyme for nucleotide and amino acid synthesis, is a complex process shaped by the accumulation of mutations within its gene, folA. oup.com The fitness landscape of DHFR, particularly under the selective pressure of inhibitors like trimethoprim, is often described as "rugged." oup.comnih.gov This ruggedness arises from epistatic interactions, where the phenotypic effect of one mutation is dependent on the presence of others. oup.com In the absence of epistasis, the fitness effects of multiple mutations would be simply additive. However, in DHFR, the interactions are more complex, leading to a landscape with multiple peaks and valleys, making the evolutionary path to high resistance unpredictable. oup.com

The acquisition of resistance is not a simple, linear process. Instead, it often occurs through the sequential fixation of multiple mutations. oup.com Studies have characterized the biochemical properties of various resistance-conferring mutations, revealing distinct changes in the catalytic efficiencies of the mutated enzymes. oup.comnih.gov For instance, mutations can alter the enzyme's binding affinity for the substrate (Km), the inhibitor (Ki), and its catalytic rate (kcat). oup.com High-order epistasis, involving interactions between three or more mutations, has been shown to be a significant factor in the catalytic power of DHFR. oup.comnih.gov This means that the effect of a particular mutation can change dramatically depending on the genetic background in which it appears.

This complex interplay of mutations has significant implications for the evolution of drug resistance. For example, the order in which mutations are acquired can be constrained due to these epistatic interactions. oup.com A mutation that is beneficial in a particular genetic background might be deleterious in another. This creates specific evolutionary pathways that are more accessible than others. nih.gov Understanding these mutational landscapes and the underlying epistatic interactions is critical for predicting and potentially impeding the evolution of antibiotic resistance. oup.comuoregon.edu By exploiting the negative epistatic interactions between resistance-conferring mutations, it may be possible to design mutant-specific inhibitors or drug regimens that are more robust to the evolution of resistance. oup.com

Table 1: Key DHFR Mutations and their Effects

| Mutation | Location | Effect on Resistance | Notes on Epistatic Interactions |

|---|---|---|---|

| P21L | Substrate binding pocket | Confers resistance to trimethoprim | Interacts with other mutations to modulate catalytic efficiency and resistance levels. oup.com |

| A26T | Substrate binding pocket | Contributes to trimethoprim resistance | Shows epistatic coupling with other mutations, affecting the overall fitness landscape. oup.com |

| L28R | Substrate binding pocket | Strong resistance-conferring mutation | Its effect is highly dependent on the genetic background; it can have both positive and negative epistatic interactions. oup.comnih.gov |

| W30G/R | Substrate binding pocket | Both mutations confer resistance | These mutations utilize distinct structural changes to confer resistance and are involved in high-order epistatic interactions. oup.com |

| I94L | Outside the active site | Allosterically confers resistance | Demonstrates that mutations distant from the active site can influence drug binding and enzyme function through epistatic networks. oup.comnih.gov |

| S108N | Active site | A key mutation in pyrimethamine resistance in Plasmodium falciparum | Often the first mutation to appear and shows strong epistasis with subsequent mutations. oup.com |

Role of Compensatory Mutations in Restoring DHFR Fitness

The development of drug resistance through mutations in a target enzyme like DHFR often comes at a cost to the organism's fitness. oup.com These resistance-conferring mutations, while reducing the binding affinity of an inhibitor, can also impair the enzyme's normal catalytic function, leading to a less efficient metabolic pathway. plos.org This initial fitness cost can make the resistant strain less competitive than the wild-type, drug-sensitive strain in the absence of the drug.

However, the evolutionary story does not end with the acquisition of a costly resistance mutation. Subsequent mutations, known as compensatory mutations, can arise to mitigate or completely restore the fitness deficit caused by the primary resistance mutation. nih.govnih.govharvard.edu These mutations may not directly contribute to increased resistance but rather improve the stability or catalytic efficiency of the mutated enzyme. plos.org

The inclusion of compensatory mutations in evolutionary models significantly influences the probability and speed of resistance emergence. plos.org A non-fit resistant strain, which might otherwise be outcompeted and driven to extinction, can persist long enough to acquire compensatory mutations that restore its fitness, allowing it to thrive and spread. plos.org This highlights the remarkable robustness of biological systems and the evolutionary resilience of enzymes like DHFR. nih.govnih.gov

Structural Changes Conferred by Resistance-Conferring DHFR Mutations

Resistance-conferring mutations in DHFR exert their effects by inducing specific structural and dynamic changes within the enzyme. These alterations can directly or indirectly affect the binding of inhibitors while attempting to maintain the binding and catalytic processing of the natural substrate, dihydrofolate. oup.comnih.gov

Molecular dynamics simulations and structural analyses have revealed several mechanisms by which these mutations operate:

Direct Alteration of the Active Site: Many mutations occur in or near the substrate-binding pocket. oup.com For example, mutations like L28R in E. coli DHFR directly modify the binding cavity. nih.gov These changes can introduce steric hindrance or alter the electrostatic environment, thereby reducing the binding affinity of competitive inhibitors like trimethoprim or methotrexate. oup.comdroracle.ai

Changes in Protein Dynamics and Flexibility: Mutations can alter the conformational dynamics of the enzyme. nih.gov For instance, some resistance mutations lead to increased flexibility in certain regions, such as the loops surrounding the active site (e.g., the Met20 loop). nih.govuoregon.edu This increased flexibility can make it more difficult for an inhibitor to bind tightly, while still allowing the substrate to be processed effectively. Conversely, some mutations may immobilize certain loops to optimize substrate binding in the altered active site. nih.gov

Allosteric Effects: Not all resistance mutations are located within the active site. nih.gov Some mutations, like I94L in E. coli DHFR, are distal to the binding pocket but confer resistance through allosteric mechanisms. nih.gov These mutations can trigger subtle conformational changes that propagate through the protein structure to the active site, ultimately affecting inhibitor binding. This indicates a complex network of communication within the enzyme, where perturbations at one site can have significant effects elsewhere. nih.gov

Alteration of Hydrogen Bond Networks: The stability and function of DHFR are maintained by a complex network of hydrogen bonds. Resistance mutations can perturb this network, leading to the formation of new bonds or the disruption of existing ones. nih.govacs.org For instance, the W30R mutation can lead to the formation of a new salt bridge that distorts the binding cavity, thereby conferring resistance. nih.gov These shifts in hydrogen bonding can subtly alter the enzyme's conformation and dynamics, contributing to the resistance phenotype. nih.gov

The structural consequences of mutations are not always independent. The effect of a single mutation can be modulated by the presence of others, a structural manifestation of the epistatic interactions discussed earlier. oup.com This complex interplay of structural changes allows DHFR to navigate a challenging evolutionary landscape, balancing the need to evade inhibitors with the essential requirement of maintaining its vital catalytic function.

Advanced Methodologies in Dihydrofolate Reductase Research

Structural Determination Techniques for DHFR

The three-dimensional architecture of DHFR provides the foundational blueprint for understanding its mechanism and interactions with ligands. Several high-resolution techniques have been pivotal in visualizing the enzyme at the atomic level.

X-ray crystallography has been the cornerstone of structural studies on DHFR, providing a wealth of high-resolution structures from various species, including E. coli, humans, and pathogenic bacteria. wikipedia.orgnih.govproteopedia.org This technique has been used to determine the structures of DHFR in its apo form and as binary or ternary complexes with its substrate (dihydrofolate), cofactor (NADPH), and a range of inhibitors like methotrexate (B535133) (MTX) and trimethoprim (B1683648). nih.govwikipedia.org

These crystallographic studies have been instrumental in several key discoveries:

Active Site Geometry: Atomic resolution structures, some below 1.0 Å, have provided precise details of the active site, revealing the critical residues involved in substrate binding and catalysis. acs.orgnih.gov

Conformational States: A major insight from crystallography is the identification of distinct conformational states of the enzyme, particularly in E. coli DHFR. acs.org Loops surrounding the active site, such as the Met20 loop, can adopt different conformations, described as "closed" and "occluded". acs.org These conformations are believed to be crucial for different steps of the catalytic cycle, including ligand binding and product release.

Ligand Binding Modes: The technique allows for the direct visualization of how substrates and inhibitors bind within the active site. For instance, structures have revealed that the pteridine (B1203161) rings of the substrate folate and the inhibitor methotrexate bind in inverse orientations, providing a basis for understanding inhibitor potency. wikipedia.org

Rational Drug Design: The detailed structural information from crystallography serves as a template for the rational design and optimization of new, species-selective antifolate drugs. wikipedia.orgproteopedia.org By comparing the structures of DHFR from different species, researchers can identify subtle differences in the active site to exploit for designing selective inhibitors. wikipedia.org

| PDB ID | Organism | Complex | Resolution (Å) | Key Finding |

| 1DRF | Homo sapiens | DHFR-Folate | 2.00 | Reveals binding mode of the substrate folate. wikipedia.org |

| 1RF7 | Escherichia coli | DHFR-Dihydrofolate | 2.10 | Depicts the structure of the Michaelis complex. |

| 1RX2 | Escherichia coli | DHFR-Folate-NADP+ | 1.50 | Illustrates a "closed" conformation of the enzyme. |

| 1RX6 | Escherichia coli | DHFR-THF-NADP+ | 1.85 | Shows an "occluded" conformation, important for product release. acs.org |

While crystallography provides static snapshots, Nuclear Magnetic Resonance (NMR) spectroscopy offers unparalleled insight into the structure, dynamics, and interactions of DHFR in solution, which more closely mimics the physiological environment. NMR is uniquely suited to characterize the ensemble of conformations that proteins adopt and to study dynamic processes over a wide range of timescales.

Key applications of NMR in DHFR research include:

Conformational Equilibria: NMR studies have confirmed that DHFR exists as a mixture of conformations in solution. For example, the ternary complex of Lactobacillus casei DHFR with trimethoprim and NADP+ was shown to exist in two almost equally populated conformational states.

Ligand-Induced Dynamics: The binding of substrates, cofactors, or inhibitors significantly alters the dynamic landscape of the enzyme. NMR relaxation dispersion experiments have shown that ligand binding modulates protein fluctuations on the microsecond-to-millisecond (μs-ms) timescale, which are crucial for catalysis. nih.gov

Probing Interactions: NMR can be used to identify the specific amino acid residues of DHFR that interact with a bound ligand and to determine the conformation of the ligand itself within the active site.

Characterizing the Catalytic Cycle: By studying various binary and ternary complexes that mimic intermediates in the catalytic cycle, NMR has helped to map the changes in protein dynamics that occur as the enzyme proceeds through its reaction pathway. nih.gov These studies provide a dynamic link between the substrate binding site and distal regions of the enzyme known to affect catalysis.

Cryo-electron microscopy (Cryo-EM) is a rapidly advancing technique for determining the structure of biological macromolecules. While X-ray crystallography and NMR have been the primary methods for DHFR, Cryo-EM presents future opportunities, particularly for studying larger DHFR-containing complexes or states that are difficult to analyze with other methods. DHFR is a relatively small protein (~18-21 kDa), which is challenging for single-particle Cryo-EM analysis. However, its application could be envisioned for studying DHFR as part of larger cellular assemblies or engineered multi-enzyme complexes. As the technology continues to push the boundaries of resolution for smaller proteins, Cryo-EM may become a valuable tool for capturing novel conformational states of DHFR under near-native conditions without the constraints of crystal packing.

Spectroscopic and Biophysical Approaches to DHFR Function

Beyond high-resolution structural methods, a range of spectroscopic techniques are routinely used to probe the functional aspects of DHFR, such as ligand binding events and associated conformational changes.

Fluorescence spectroscopy is a highly sensitive technique used to monitor interactions between DHFR and its ligands in real-time. This is often achieved by monitoring the intrinsic fluorescence of the enzyme's tryptophan residues or by using extrinsic fluorescent probes covalently attached to the protein.

Key findings from fluorescence studies on DHFR include:

Determining Binding Affinity: The binding of a ligand, such as the cofactor NADPH or an inhibitor like methotrexate, often leads to a change in the fluorescence signal, typically a quenching (decrease) of the tryptophan emission. By titrating the enzyme with a ligand and monitoring the fluorescence change, one can accurately determine the equilibrium dissociation constant (Kd), a measure of binding affinity. For example, the Kd for methotrexate binding to E. coli DHFR was determined to be 9.5 nM using this method.

Studying Conformational Changes: Changes in the local environment of tryptophan residues upon ligand binding are reflected in the fluorescence spectrum. This allows researchers to detect and characterize ligand-induced conformational changes. For instance, the binding of NADPH to DHFR causes a blue shift in its own emission spectrum (from 460 nm to 440 nm), indicating its entry into the enzyme's binding pocket.

Kinetic Analysis: Stopped-flow fluorescence techniques can measure the rates of ligand association and dissociation, revealing the kinetics of the binding process. Such studies on methotrexate binding revealed that the inhibitor binds to at least two different conformations of DHFR, highlighting the complexity of the interaction.

| Ligand | Enzyme Source | Technique | Finding |

| Methotrexate | E. coli | Tryptophan Fluorescence Quenching | Equilibrium Dissociation Constant (Kd) = 9.5 nM. |

| NADPH | E. coli | NADPH Fluorescence (Blue Shift) | Binding confirmed by emission peak shift from 460 nm to 440 nm. |

| Folate | W. bancrofti | Tryptophan Fluorescence Quenching | Equilibrium Dissociation Constant (Kd) = 23 ± 4 nM. |

Circular Dichroism (CD) spectroscopy is a powerful method for analyzing the secondary structure of proteins in solution. The technique measures the differential absorption of left- and right-circularly polarized light by chiral molecules, such as proteins. The CD spectrum in the far-UV region (typically 190-250 nm) is sensitive to the protein's backbone conformation.

In DHFR research, CD spectroscopy is primarily used for:

Secondary Structure Estimation: The shape and magnitude of the CD spectrum can be deconvoluted to provide an estimate of the percentage of α-helix, β-sheet, turns, and other secondary structural elements. This is valuable for confirming that a purified, recombinant DHFR is properly folded.

Stability Studies: Thermal or chemical denaturation of DHFR can be monitored by CD spectroscopy. By following the change in the CD signal as a function of temperature or denaturant concentration, one can assess the protein's conformational stability.

Calorimetry for Thermodynamic Characterization of DHFR Interactions

Isothermal titration calorimetry (ITC) stands as a powerful tool for the thermodynamic characterization of interactions between DHFR and its ligands. This technique directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment. Key thermodynamic parameters such as the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n) are determined. From these, the Gibbs free energy change (ΔG) and entropy change (ΔS) can be calculated using the equation:

ΔG = -RTln(Ka) = ΔH - TΔS

where R is the gas constant and T is the absolute temperature.

The thermodynamic signature (the combination of ΔH and ΔS) offers valuable information about the forces driving the binding process. For instance, a large negative enthalpy change suggests that hydrogen bonding and van der Waals interactions are the primary drivers of binding. Conversely, a positive entropy change often indicates that hydrophobic interactions play a significant role.

Table 1: Thermodynamic Parameters of Ligand Binding to DHFR Determined by ITC

| Ligand | Ka (M-1) | ΔH (kcal/mol) | -TΔS (kcal/mol) | ΔG (kcal/mol) |

| Methotrexate | 1.2 x 108 | -12.5 | 1.5 | -11.0 |

| Trimethoprim | 2.5 x 107 | -9.8 | -1.4 | -10.2 |

| 5,6-Dhfpr | Data not available | Data not available | Data not available | Data not available |

| Note: The data for Methotrexate and Trimethoprim are representative values and can vary depending on experimental conditions. Data for this compound is not currently available in the public domain. |

Computational Approaches in DHFR Research

Computational methods have become indispensable in modern drug discovery and enzymology research, providing atomic-level insights that complement experimental data.

Molecular Dynamics (MD) Simulations for Protein Motion and Conformational Dynamicsconicet.gov.aralleducationjournal.comnih.govresearchgate.netacs.orgnih.gov

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules. conicet.gov.ar By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of the conformational dynamics of DHFR and its complexes with ligands over time. These simulations are crucial for understanding how the enzyme's flexibility and internal motions are related to its catalytic function and how inhibitors can modulate these dynamics. For instance, MD simulations have been used to investigate the conformational changes in DHFR during its catalytic cycle and to identify key residues involved in ligand binding and release. nih.govnih.gov

Quantum Mechanical/Molecular Mechanical (QM/MM) Calculations for Reaction Mechanismsresearchgate.netatlasgeneticsoncology.org

To study the chemical reactions catalyzed by enzymes like DHFR, a combination of quantum mechanics (QM) and molecular mechanics (MM) is often employed. In QM/MM calculations, the region of the enzyme where the reaction occurs (the active site) is treated with a high level of QM theory, which can accurately describe the breaking and forming of chemical bonds. researchgate.net The rest of the protein and the surrounding solvent are treated with a more computationally efficient MM force field. atlasgeneticsoncology.org This hybrid approach allows for the detailed investigation of enzymatic reaction mechanisms, including the determination of transition state structures and reaction energy barriers.

Free Energy Perturbation and Other Computational Methods for Ligand Binding Predictionsnih.gov

Predicting the binding affinity of a ligand to a protein is a central goal of computational drug design. Free energy perturbation (FEP) is a rigorous computational method used to calculate the relative binding free energies of two ligands to a common receptor. By "perturbing" one ligand into another in a series of small steps, FEP can provide highly accurate predictions of changes in binding affinity upon chemical modification. Other computational methods, such as thermodynamic integration (TI), are also used for these purposes. These methods are computationally intensive but can be invaluable in prioritizing compounds for synthesis and experimental testing.

Molecular Docking and Virtual Screening for Inhibitor Discoveryconicet.gov.ar

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. conicet.gov.ar In the context of DHFR research, docking is used to predict how potential inhibitors bind to the enzyme's active site. This information can be used to rationalize the activity of known inhibitors and to guide the design of new ones. Virtual screening is a computational approach that involves docking large libraries of chemical compounds against a protein target to identify potential "hits" that are likely to bind to the protein. This method has been successfully used to discover novel DHFR inhibitors.

Protein Engineering and Directed Evolution of DHFR

Protein engineering involves the modification of an enzyme's structure to alter its function or properties. In DHFR research, site-directed mutagenesis is a common protein engineering technique used to probe the role of individual amino acid residues in catalysis and inhibitor binding. By changing a specific amino acid and observing the effect on the enzyme's activity, researchers can gain insights into its mechanism of action.

Directed evolution is a powerful method that mimics the process of natural selection in the laboratory to evolve proteins with desired properties. This technique involves generating a large library of protein variants, selecting for a desired function, and then amplifying the "fittest" variants. Directed evolution has been used to create DHFR variants with altered substrate specificity, enhanced catalytic activity, and resistance to inhibitors. These studies not only provide valuable information about the structure-function relationships in DHFR but also have practical applications in biotechnology and medicine.

Site-Directed Mutagenesis for Probing DHFR Function and Specificity